N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide under reflux conditions.
Introduction of the 4-methylphenyl group: This step involves the coupling of the pteridine core with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions where the pteridine core is reacted with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction could produce pteridine amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular processes.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine would depend on its specific interactions with biological targets. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds like methotrexate and folic acid, which have similar pteridine cores.
Phenylpiperazine derivatives: Compounds like trazodone and buspirone, which contain the phenylpiperazine moiety.
Uniqueness
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is unique due to the combination of the pteridine core with both 4-methylphenyl and 4-methylpiperazin-1-yl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-3-5-14(6-4-13)21-17-15-16(20-8-7-19-15)22-18(23-17)25-11-9-24(2)10-12-25/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHKRVLHXONAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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